2-Benzamido-N-butyl-4-(4,5-dihydro-1,3-oxazol-2-yl)benzamide
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Overview
Description
2-Benzamido-N-butyl-4-(4,5-dihydrooxazol-2-yl)benzamide is a complex organic compound belonging to the benzamide class. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This compound, in particular, is notable for its unique structural features, which include a benzamide core and an oxazoline ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-N-butyl-4-(4,5-dihydrooxazol-2-yl)benzamide typically involves the condensation of benzoic acids and amines. A green and efficient method reported involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods: Industrial production of benzamides generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Benzamido-N-butyl-4-(4,5-dihydrooxazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-Benzamido-N-butyl-4-(4,5-dihydrooxazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzamido-N-butyl-4-(4,5-dihydrooxazol-2-yl)benzamide involves its interaction with specific molecular targets. The oxazoline ring and benzamide core can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted propionamide
Comparison: Compared to similar compounds, 2-Benzamido-N-butyl-4-(4,5-dihydrooxazol-2-yl)benzamide is unique due to its oxazoline ring, which imparts distinct chemical and biological properties. The presence of this ring can enhance its stability, reactivity, and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
919790-23-1 |
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Molecular Formula |
C21H23N3O3 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-benzamido-N-butyl-4-(4,5-dihydro-1,3-oxazol-2-yl)benzamide |
InChI |
InChI=1S/C21H23N3O3/c1-2-3-11-22-20(26)17-10-9-16(21-23-12-13-27-21)14-18(17)24-19(25)15-7-5-4-6-8-15/h4-10,14H,2-3,11-13H2,1H3,(H,22,26)(H,24,25) |
InChI Key |
IKQYAIUGJJWMCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C=C(C=C1)C2=NCCO2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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